molecular formula C6H16N4O B15272547 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine

1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine

Cat. No.: B15272547
M. Wt: 160.22 g/mol
InChI Key: SCDNYWJKKVOOFG-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules. The presence of a dimethylaminoethyl group further enhances its reactivity and potential utility in synthetic chemistry and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine typically involves the reaction of dimethylaminoethanol with a suitable guanidine precursor. One common method includes the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by the addition of a guanidine derivative . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts can enhance the efficiency of the reaction, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with target molecules, modulating their activity. The dimethylaminoethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine stands out due to its unique combination of a guanidine group and a dimethylaminoethyl group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring strong basicity and the ability to form stable complexes with other molecules .

Properties

Molecular Formula

C6H16N4O

Molecular Weight

160.22 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-hydroxy-1-methylguanidine

InChI

InChI=1S/C6H16N4O/c1-9(2)4-5-10(3)6(7)8-11/h11H,4-5H2,1-3H3,(H2,7,8)

InChI Key

SCDNYWJKKVOOFG-UHFFFAOYSA-N

Isomeric SMILES

CN(C)CCN(C)/C(=N/O)/N

Canonical SMILES

CN(C)CCN(C)C(=NO)N

Origin of Product

United States

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